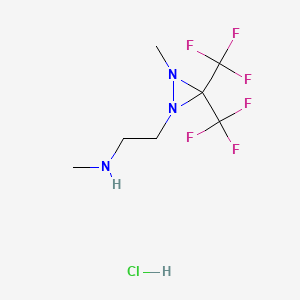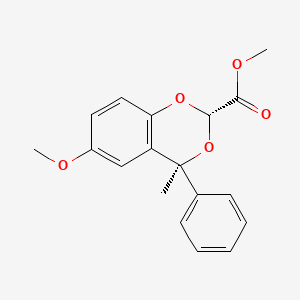
1,3-Benzodioxan-2-carboxylic acid, 6-methoxy-4-methyl-4-phenyl-, methyl ester, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxan-2-carboxylic acid, 6-methoxy-4-methyl-4-phenyl-, methyl ester, (E)- is a complex organic compound with a unique structure that includes a benzodioxan ring, a carboxylic acid group, and various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxan-2-carboxylic acid, 6-methoxy-4-methyl-4-phenyl-, methyl ester, (E)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxan ring, introduction of the carboxylic acid group, and subsequent esterification. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,3-Benzodioxan-2-carboxylic acid, 6-methoxy-4-methyl-4-phenyl-, methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one substituent with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1,3-Benzodioxan-2-carboxylic acid, 6-methoxy-4-methyl-4-phenyl-, methyl ester, (E)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
作用機序
The mechanism of action of 1,3-Benzodioxan-2-carboxylic acid, 6-methoxy-4-methyl-4-phenyl-, methyl ester, (E)- involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-phenyl-, (E)-: This compound has a similar structure but with a chlorine substituent instead of a methoxy group.
1,3-Benzodioxan-2-carboxylic acid, 6-methyl-4-phenyl-, (E)-: This compound lacks the methoxy group, which may affect its properties and reactivity.
Uniqueness
1,3-Benzodioxan-2-carboxylic acid, 6-methoxy-4-methyl-4-phenyl-, methyl ester, (E)- is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the methoxy group, in particular, may enhance its solubility and interaction with biological targets .
特性
CAS番号 |
86617-11-0 |
|---|---|
分子式 |
C18H18O5 |
分子量 |
314.3 g/mol |
IUPAC名 |
methyl (2S,4S)-6-methoxy-4-methyl-4-phenyl-1,3-benzodioxine-2-carboxylate |
InChI |
InChI=1S/C18H18O5/c1-18(12-7-5-4-6-8-12)14-11-13(20-2)9-10-15(14)22-17(23-18)16(19)21-3/h4-11,17H,1-3H3/t17-,18-/m0/s1 |
InChIキー |
NEKZMHIWRFGVBE-ROUUACIJSA-N |
異性体SMILES |
C[C@@]1(C2=C(C=CC(=C2)OC)O[C@@H](O1)C(=O)OC)C3=CC=CC=C3 |
正規SMILES |
CC1(C2=C(C=CC(=C2)OC)OC(O1)C(=O)OC)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


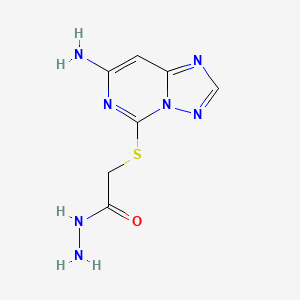
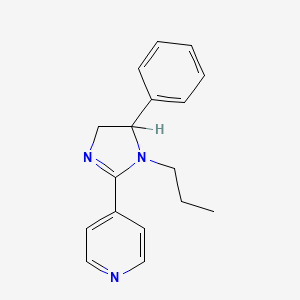
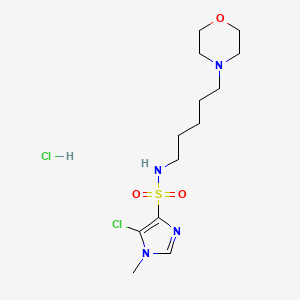
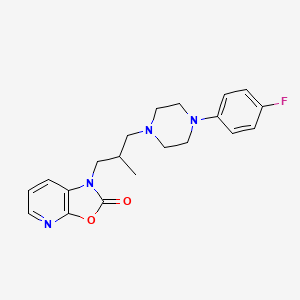

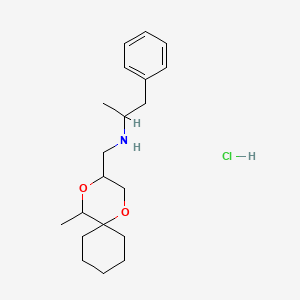
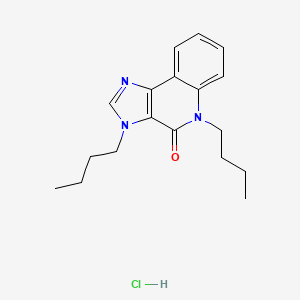
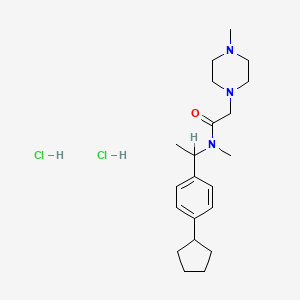
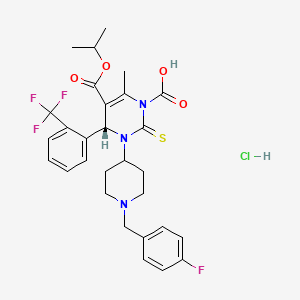
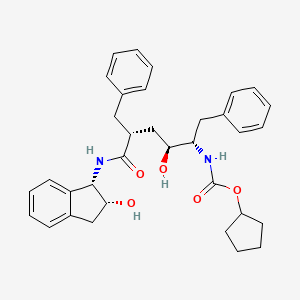
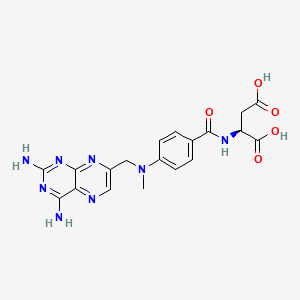
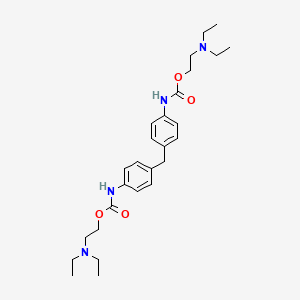
![barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate](/img/structure/B15192621.png)
